(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of phenylpropenoates. This compound is characterized by the presence of a difluorophenyl group and a bromobenzodioxolyl group connected through a propenoate linkage. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol and 6-bromo-1,3-benzodioxole.
Formation of Propenoate Linkage: The key step involves the formation of the propenoate linkage. This can be achieved through a Heck coupling reaction, where 2,4-difluorophenyl iodide is reacted with 6-bromo-1,3-benzodioxole in the presence of a palladium catalyst and a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Reaction: The Heck coupling reaction can be scaled up using larger reactors and optimized reaction conditions to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the propenoate group to an alcohol.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorophenyl (E)-3-(4-bromo-1,3-benzodioxol-5-yl)-2-propenoate: Similar structure with a different bromine position.
2,4-difluorophenyl (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-propenoate: Similar structure with chlorine instead of bromine.
2,4-difluorophenyl (E)-3-(6-bromo-1,3-benzodioxol-4-yl)-2-propenoate: Similar structure with a different propenoate linkage position.
Uniqueness
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both difluorophenyl and bromobenzodioxolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H9BrF2O4 |
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Molecular Weight |
383.14 g/mol |
IUPAC Name |
(2,4-difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H9BrF2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-13-3-2-10(18)6-12(13)19/h1-7H,8H2 |
InChI Key |
YFFOWADVYOZXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=C(C=C(C=C3)F)F)Br |
Origin of Product |
United States |
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